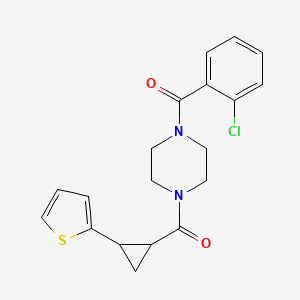

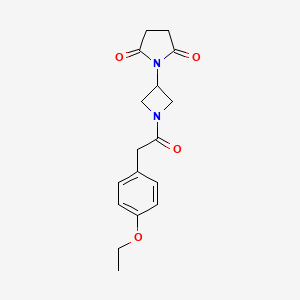

(4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as CPP and is known for its ability to interact with various biological targets, making it a valuable tool for drug discovery and development.

科学的研究の応用

Anticancer and Antituberculosis Potential

A study explored the synthesis of piperazin-1-yl methanone derivatives, including compounds similar to the queried chemical. These derivatives demonstrated promising anticancer and antituberculosis activities. Specifically, certain compounds showed significant in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis effects (Mallikarjuna, Padmashali, & Sandeep, 2014).

Allosteric Enhancers of A1 Adenosine Receptor

Another study synthesized a series of derivatives that act as allosteric enhancers of the A1 adenosine receptor. These compounds, which include chlorobenzoyl piperazine derivatives, showed significant influence on the receptor's activity. This suggests potential applications in modulating receptor responses for therapeutic purposes (Romagnoli et al., 2008).

G Protein-Coupled Receptor Antagonists

A research conducted on small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) involved compounds structurally related to the queried chemical. These antagonists showed subnanomolar potencies, indicating a high degree of effectiveness in their target receptor interaction (Romero et al., 2012).

Antimicrobial Activity

The antimicrobial activity of new pyridine derivatives, including piperazine methanone compounds, was investigated in a study. These compounds exhibited variable and modest activity against bacterial and fungal strains, suggesting potential use in antimicrobial therapies (Patel, Agravat, & Shaikh, 2011).

Alzheimer's Disease Therapeutics

A study on multifunctional amides, including derivatives of piperazinyl methanone, demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity. The study aimed at exploring new therapeutic agents for Alzheimer's disease, suggesting the potential use of these compounds in treating neurodegenerative disorders (Hassan et al., 2018).

Tubulin Polymerization Inhibitors in Cancer Treatment

A series of phenylpiperazin-1-yl methanones derived from tricyclic heterocycles were synthesized and screened for their effects on tumor cell growth and tubulin polymerization. Some analogs showed excellent antiproliferative properties and potently inhibited tubulin polymerization, indicating their potential in cancer therapy (Prinz et al., 2017).

Scientific Research Applications of (4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

Anticancer and Antituberculosis Potential

Compounds structurally similar to the queried chemical, specifically piperazin-1-yl methanone derivatives, have shown promising in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis effects. These findings indicate the potential of these compounds in treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Allosteric Enhancers of A1 Adenosine Receptor

A series of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes were synthesized and evaluated as potent allosteric enhancers of the A1 adenosine receptor. These derivatives, which include chlorobenzoyl piperazine derivatives, significantly influence receptor activity, suggesting potential applications in therapeutic modulation of receptor responses (Romagnoli et al., 2008).

G Protein-Coupled Receptor Antagonists

Research on small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) included compounds structurally related to the queried chemical. These antagonists showed subnanomolar potencies, indicating a high degree of effectiveness in their target receptor interaction (Romero et al., 2012).

Antimicrobial Activity

New pyridine derivatives, including piperazine methanone compounds, exhibited variable and modest activity against bacterial and fungal strains, suggesting potential use in antimicrobial therapies (Patel, Agravat, & Shaikh, 2011).

Alzheimer's Disease Therapeutics

A study on multifunctional amides, including derivatives of piperazinyl methanone, demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds have potential as therapeutic agents for Alzheimer's disease, indicating their use in treating neurodegenerative disorders (Hassan et al., 2018).

Tubulin Polymerization Inhibitors in Cancer Treatment

Phenylpiperazin-1-yl methanones derived from tricyclic heterocycles were screened for their effects on tumor cell growth and tubulin polymerization. Some analogs showed excellent antiproliferative properties and potently inhibited tubulin polymerization, indicating their potential in cancer therapy (Prinz et al., 2017).

作用機序

Target of Action

Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra and alpha1-adrenergic receptors , which play crucial roles in tuberculosis therapy and the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to significant activity against mycobacterium tuberculosis h37ra or exhibiting alpha1-adrenergic affinity .

Biochemical Pathways

Based on the targets of similar compounds, it can be inferred that it may affect the pathways involved in tuberculosis therapy or those associated with alpha1-adrenergic receptors .

Pharmacokinetics

Similar compounds have been reported to exhibit an acceptable pharmacokinetic profile . Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra or show alpha1-adrenergic affinity .

特性

IUPAC Name |

[4-(2-chlorobenzoyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2S/c20-16-5-2-1-4-13(16)18(23)21-7-9-22(10-8-21)19(24)15-12-14(15)17-6-3-11-25-17/h1-6,11,14-15H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDXBOYAFQHIIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2990168.png)

![ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2990171.png)

![3-Benzyl-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2990173.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2990175.png)

![2-chloro-N-[4-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]sulfanylphenyl]benzamide](/img/structure/B2990179.png)